1H-Pyrrole-2,3-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including 1H-Pyrrole-2,3-dicarboxylic acid, is crucial in organic chemistry and pharmaceutical sciences. Various strategies for synthesizing pyrrole scaffolds have been developed, emphasizing green chemistry principles, such as microwave-aided methods and solvent-free conditions. These approaches aim to enhance reaction efficiency, yield, and environmental friendliness (Patel et al., 2023).
Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,3-dicarboxylic acid, featuring a pyrrole core with two carboxylic acid groups, influences its chemical behavior and interactions. The presence of these functional groups enhances the compound's solubility in polar solvents and its ability to participate in hydrogen bonding, impacting its biological activity and synthesis.
Chemical Reactions and Properties
Pyrrole derivatives undergo a range of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring. The carboxylic acid groups in 1H-Pyrrole-2,3-dicarboxylic acid further contribute to its reactivity, enabling it to engage in condensation reactions and esterification, useful in synthesizing various bioactive molecules.
Physical Properties Analysis
The physical properties of 1H-Pyrrole-2,3-dicarboxylic acid, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The polar carboxylic acid groups increase its solubility in water and polar organic solvents, making it accessible for various applications in chemical synthesis and pharmaceutical formulation.
Chemical Properties Analysis
1H-Pyrrole-2,3-dicarboxylic acid exhibits unique chemical properties due to its pyrrole nucleus and carboxylic acid functionalities. These include acidity, ability to form salts and esters, and participation in nucleophilic substitution reactions. Such properties are pivotal in medicinal chemistry for designing compounds with desired biological activities.
Scientific Research Applications
Biomarker for Melatonin Metabolism : 1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, has been synthesized for use as a biomarker in drug effectiveness studies, particularly for hyperpigmentation drugs (Skaddan, 2009).
Synthesis of Derivatives : Facile and direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, showcasing the compound's versatility in chemical synthesis (Alizadeh, Hosseinpour, Rostamnia, 2008).
Synthesis of Pyrrole-2-Carboxylic Acid Derivatives : A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been developed, showing the compound's potential in creating a variety of pyrrole-based chemicals (Law, Lai, Sammes, Katritzky, Mak, 1984).
Formation of Dimensional Networks : 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives form one-, two-, and three-dimensional networks in solid states, suggesting applications in materials science (Lin, Geib, Hamilton, 1998).
Electroanalytic and Spectroscopic Properties : N-linked polybispyrroles based on 1H-pyrrole derivatives show strong stability and reversible redox process, indicating potential in electrochromic materials and ion sensors (Mert, Demir, Cihaner, 2013).
Pharmacological Applications : The synthesis of 1-[(3-carboxy-1,1′-biphenyl)-2-yl]-1H-pyrrole-2-carboxylic acid contributes to the creation of new pharmacologically active atropisomeric 1-arylpyrrole derivatives (Faigl, Vas-Feldhoffer, Kudar, Czugler, Pál, Kubinyi, 2009).
Modulator of Intracellular Calcium Release Channels : (+)-Ryanodine, an ester derivative of 1H-pyrrole-2-carboxylic acid, is a potent modulator of intracellular calcium release channels, with implications for biological studies (Masuda, Koshimizu, Nagatomo, Inoue, 2016).
Safety And Hazards
properties
IUPAC Name |
1H-pyrrole-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSNWDYXDEXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150073 | |
Record name | Pyrrole-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,3-dicarboxylic acid | |
CAS RN |
1125-32-2 | |
Record name | Pyrrole-2,3-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrole-2,3-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrole-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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